N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline

Description

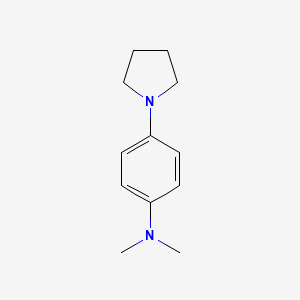

N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline (CAS: 5044-40-6) is a tertiary amine featuring a pyrrolidine ring attached to a dimethyl-substituted aniline core. Its molecular formula is C₁₂H₁₇N₂ (molar mass: 189.28 g/mol), with the IUPAC name this compound. Structurally, the pyrrolidine substituent at the para position of the aromatic ring enhances electron-donating effects, influencing its electronic and steric properties. This compound is primarily utilized as a pharmaceutical intermediate and synthetic building block for dyes, agrochemicals, and medicinal chemistry applications . It is stored at room temperature and classified as non-hazardous for transport .

Properties

CAS No. |

79850-90-1 |

|---|---|

Molecular Formula |

C12H18N2 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

N,N-dimethyl-4-pyrrolidin-1-ylaniline |

InChI |

InChI=1S/C12H18N2/c1-13(2)11-5-7-12(8-6-11)14-9-3-4-10-14/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

YQETXHVLPRBMJV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline can be synthesized through several methods. One common route involves the reaction of 4-nitroaniline with pyrrolidine under reducing conditions to form 4-(pyrrolidin-1-yl)aniline. This intermediate is then subjected to methylation using methyl iodide or dimethyl sulfate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process starts with the nitration of aniline to form 4-nitroaniline, followed by catalytic hydrogenation to reduce the nitro group to an amine. The resulting 4-(pyrrolidin-1-yl)aniline is then methylated using methylating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: this compound N-oxide.

Reduction: N,N-Dimethyl-4-(pyrrolidin-1-yl)amine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of N,N-dimethyl-4-(pyrrolidin-1-yl)aniline, highlighting differences in substituents, physical properties, and applications:

Comparative Analysis

Electronic Properties

- The pyrrolidine group in this compound acts as a strong electron donor, enhancing the electron density of the aromatic ring. This contrasts with thiophene-based analogues (e.g., cyclopenta[b]thiophene derivative), where sulfur’s electronegativity introduces moderate electron-withdrawing effects .

- Triazole derivatives (e.g., compound da ) exhibit reduced basicity compared to pyrrolidine due to the aromatic triazole ring, altering reactivity in nucleophilic substitutions .

Physical State and Solubility

Biological Activity

N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its molecular formula . The compound features a pyrrolidine ring attached to an aniline structure, enhancing its chemical stability and biological activity. The presence of the dimethylamino group contributes to its solubility and interaction with various biological targets.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic processes.

Table 1: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results. Various studies have screened the compound against multiple cancer cell lines, revealing significant cytotoxic effects.

The anticancer activity appears to be mediated through the modulation of specific signaling pathways and enzyme inhibition. The compound may act as a ligand for certain receptors involved in cell proliferation and apoptosis.

Case Studies

- Study on HepG2 Cells : A study demonstrated that this compound inhibited the proliferation of HepG2 liver cancer cells with an IC50 value of 10 µM, indicating moderate potency compared to standard chemotherapeutic agents .

- Study on MCF7 Cells : Another investigation reported an IC50 value of 15 µM against MCF7 breast cancer cells, suggesting potential for development as a therapeutic agent in breast cancer treatment.

Table 2: Anticancer Activity Data

Ongoing Research and Future Directions

Research into this compound is ongoing, with studies focusing on:

- Neurotransmitter Interaction : Investigations are exploring how this compound may influence neurotransmitter systems, potentially affecting mood and behavior.

- Structural Modifications : Scientists are examining derivatives of this compound to enhance its biological activity and selectivity towards specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.